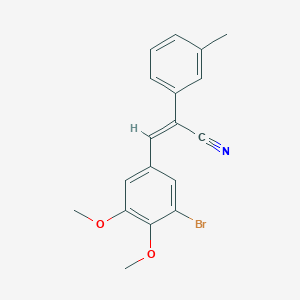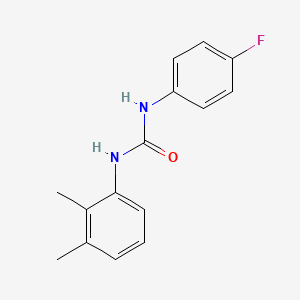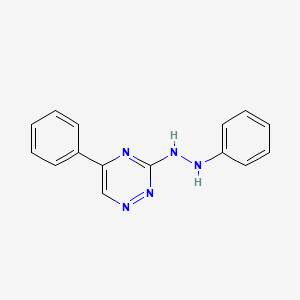![molecular formula C22H20N2OS B5458071 3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5458071.png)
3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of acrylonitriles and has been synthesized using various methods.
作用機序
The mechanism of action of 3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory process. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potent anti-inflammatory and anti-cancer activities. This compound has also been found to exhibit low toxicity in animal models. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile. One of the areas that require further investigation is the mechanism of action of this compound. It is important to understand how this compound exerts its anti-inflammatory and anti-cancer activities to facilitate the development of more potent and selective compounds. In addition, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, efforts should be made to improve the solubility of this compound to facilitate its use in vivo.
Conclusion:
3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is a promising compound that has potential applications in drug development. It exhibits significant anti-inflammatory, anti-cancer, and anti-tumor activities and has been investigated for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to facilitate the development of more potent and selective compounds.
合成法
3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been synthesized using various methods. One of the commonly used methods involves the reaction of 4-isopropylbenzaldehyde, 4-methoxyphenylthiocyanate, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol, and the product is obtained after purification using column chromatography.
科学的研究の応用
3-(4-isopropylphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in drug development. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-tumor activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-15(2)17-6-4-16(5-7-17)12-19(13-23)22-24-21(14-26-22)18-8-10-20(25-3)11-9-18/h4-12,14-15H,1-3H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGRTMYQAFYXPC-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)
![2-[(4-tert-butylphenyl)(2-phenylvinyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5458008.png)

![1-(4-chlorobenzyl)-4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5458020.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)

![(4R)-N-methyl-4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5458053.png)

![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458061.png)
![2-{4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5458062.png)
![4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B5458066.png)
![4-[3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanoyl]morpholine](/img/structure/B5458067.png)